but-3-enyl 2-methylpropanoate
Description
Structure
3D Structure
Properties
CAS No. |
144634-58-2 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
but-3-enyl 2-methylpropanoate |
InChI |
InChI=1S/C8H14O2/c1-4-5-6-10-8(9)7(2)3/h4,7H,1,5-6H2,2-3H3 |
InChI Key |
ZWGVKCZJCBBYSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OCCC=C |
Origin of Product |
United States |
Synthetic Methodologies for But 3 Enyl 2 Methylpropanoate and Analogues
Conventional Esterification Techniques and Mechanistic Refinements
Fischer Esterification and its Catalytic Variants
Fischer-Speier esterification is a classic and direct method for synthesizing esters by reacting a carboxylic acid and an alcohol in the presence of an acid catalyst. wikipedia.orgtcichemicals.comathabascau.ca The synthesis of but-3-enyl 2-methylpropanoate (B1197409) involves the reaction of but-3-en-1-ol with 2-methylpropanoic acid (isobutyric acid). vulcanchem.com This reaction is reversible, and to favor the formation of the ester, an excess of one reactant, typically the alcohol, is used, or water is removed as it is formed. organic-chemistry.orgbyjus.com
The mechanism of Fischer esterification involves several equilibrium steps. wikipedia.orgmasterorganicchemistry.com Initially, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org The nucleophilic oxygen of the alcohol then attacks this activated carbonyl carbon, leading to a tetrahedral intermediate. wikipedia.orgorganic-chemistry.org A proton transfer occurs, followed by the elimination of a water molecule to form the ester. byjus.commasterorganicchemistry.com
Various acid catalysts can be employed, including strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA), as well as Lewis acids. wikipedia.orgmdpi.com For instance, a typical laboratory-scale synthesis might involve heating a mixture of but-3-en-1-ol and isobutyric acid with a catalytic amount of sulfuric acid at temperatures between 60–80°C. vulcanchem.com The use of solid acid catalysts, such as sulfonated resins (e.g., Amberlite IR120), offers advantages in terms of easier separation and catalyst recycling. mdpi.com Kinetic studies have shown that the activation energy and reaction mechanism can be similar for both homogeneous (e.g., H₂SO₄) and heterogeneous solid acid catalysts. mdpi.com
To drive the equilibrium towards the product, a Dean-Stark apparatus can be used to azeotropically remove water from the reaction mixture, especially when using a non-polar solvent like toluene (B28343) or hexane. wikipedia.orgtcichemicals.com
Table 1: Catalysts and Conditions for Fischer Esterification
| Catalyst | Reactants | Conditions | Yield | Reference |
| Sulfuric Acid (H₂SO₄) | But-3-en-1-ol, Isobutyric Acid | 60–80°C | >99% (after purification) | vulcanchem.com |
| Hafnium(IV) or Zirconium(IV) salts | General Carboxylic Acids and Alcohols | Not specified | Not specified | organic-chemistry.org |
| FeCl₃·6H₂O | Steroid Alcohols, Fatty Acids | Not specified | Good | organic-chemistry.org |
| Amphoteric TiO(acac)₂ | General Carboxylic Acids and Alcohols | Not specified | Good | organic-chemistry.org |
| Sulfonated Biochar | Oleic Acid, Methanol (B129727) | 90°C, 4h, 5% catalyst | 97.2% conversion | mdpi.com |
Advanced and Sustainable Synthesis Strategies
Biocatalytic Approaches to Ester Synthesis
Biocatalysis, particularly the use of lipases, presents a green and sustainable alternative for the synthesis of esters like but-3-enyl 2-methylpropanoate. mdpi.com Lipases (E.C. 3.1.1.3) are enzymes that can catalyze esterification, transesterification, and other related reactions under mild conditions, often with high chemo-, regio-, and enantioselectivity. researchgate.netnih.gov The use of immobilized lipases is particularly advantageous as it allows for easy separation and reuse of the biocatalyst. mdpi.com
The synthesis of flavor esters, such as butyl acetate, has been successfully achieved using immobilized lipases like Rhizomucor miehei lipase (B570770) (Lipozyme RM IM) in solvent-free systems. scispace.com This approach minimizes environmental impact and simplifies downstream processing. scispace.com For the synthesis of this compound, a similar strategy could be employed, reacting but-3-en-1-ol with isobutyric acid in the presence of a suitable lipase. Key parameters that influence the reaction yield include temperature, reaction time, and enzyme loading. scispace.com
Lipases can function in both aqueous and non-aqueous media. researchgate.net In non-aqueous environments, such as organic solvents or solvent-free systems, the equilibrium shifts from hydrolysis to ester synthesis. mdpi.comaminer.cn However, a minimal amount of water is often necessary to maintain the enzyme's active conformation. mdpi.com The choice of solvent can also impact enzyme activity and stability. mdpi.com For instance, Novozym 435, an immobilized lipase B from Candida antarctica, is a widely used and robust biocatalyst for ester synthesis. mdpi.comacs.org Studies on the synthesis of isoamyl isobutyrate have shown that high yields can be achieved by optimizing reaction conditions in n-hexane. researchgate.net
Challenges in biocatalytic synthesis of short-chain esters include potential inhibition or inactivation of the lipase by short-chain acids and alcohols. mdpi.com Despite these challenges, biocatalysis remains a promising route for producing high-value esters in an environmentally friendly manner. researchgate.net
Table 3: Examples of Lipase-Catalyzed Ester Synthesis
| Lipase | Substrates | System | Product | Yield | Reference |
| Lipozyme RM IM | Acetic Acid, Butanol | Solvent-free | Butyl Acetate | >78% | scispace.com |
| Novozym 435 | Isobutyric Acid, Isobutyl Alcohol | Direct esterification | Isobutyl Isobutyrate | 195 mM | researchgate.net |
| Novozym 435 | Isobutyric Acid, Isoamyl Alcohol | n-Hexane | Isoamyl Isobutyrate | 2.2 M | researchgate.net |
| Novozym 435 | Formic Acid, Butan-1-ol | Solvent-free | Butyl Formate | 90% | mdpi.com |
Solvent-Free and Supercritical Fluid Methodologies in Esterification
Solvent-free synthesis methods are gaining prominence as they align with the principles of green chemistry by reducing waste and avoiding the use of potentially hazardous organic solvents. rsc.org These reactions can be promoted through various means, including mechanical energy (mechanochemistry) or catalysis under solventless conditions. For instance, high-speed ball-milling has been used for the solvent-free esterification of various carboxylic acids and alcohols at room temperature, achieving good yields in short reaction times. rsc.orgnih.gov Another approach involves using solid-supported catalysts, such as silica (B1680970) gel-supported zinc chloride (SiO₂/ZnCl₂), which can facilitate esterification under solvent-free conditions, sometimes enhanced by microwave irradiation. researchgate.net
Supercritical fluids (SCFs), particularly supercritical carbon dioxide (SC-CO₂), offer a "green" alternative to conventional organic solvents for esterification reactions. mdpi.comthepharmajournal.com SC-CO₂ is non-toxic, non-flammable, inexpensive, and its solvent properties can be tuned by adjusting pressure and temperature. mdpi.commdpi.com The use of SC-CO₂ as a reaction medium can enhance reaction rates and yields due to its unique properties, such as high diffusivity and low viscosity, which improve mass transfer. mdpi.comresearchgate.net
Enzymatic and chemical catalysis have been successfully combined with supercritical fluid technology. For example, the synthesis of 2-ethylhexyl 2-ethylhexanoate (B8288628) was achieved with 100% selectivity using a zirconium oxide catalyst in SC-CO₂. researchgate.net While some enzymatic catalysts like Novozym 435 have shown lower activity directly in SC-CO₂ for certain reactions, other supercritical fluids like methane (B114726) have resulted in higher esterification yields. acs.orgresearchgate.net The use of SC-CO₂ can also facilitate product separation, as the CO₂ can be easily removed by depressurization. thepharmajournal.com
Table 4: Green Esterification Methodologies
| Method | Catalyst/Conditions | Substrates | Advantages | Reference |
| High-Speed Ball-Milling | I₂/KH₂PO₂ | Various acids and alcohols | Solvent-free, room temp, fast | rsc.orgnih.gov |
| Solid-Phase Catalysis | SiO₂/ZnCl₂ | Various acids and alcohols | Solvent-free, recyclable catalyst | researchgate.net |
| Supercritical CO₂ | Zirconium oxide | 2-Ethylhexanoic acid, 2-ethyl-1-hexanol | Green solvent, high selectivity | researchgate.net |
| Supercritical Methane | Novozym 435 | Palmitic acid, Octanol | High conversion (85%) | acs.org |
Chemo- and Regioselective Synthesis of But-3-enyl Esters
The synthesis of but-3-enyl esters requires careful control to ensure selectivity, particularly when other reactive functional groups are present in the substrate molecules. Chemo- and regioselective reactions are designed to react with a specific functional group at a particular position, avoiding unwanted side reactions. mdpi.comrsc.org
The but-3-enyl group itself offers a site for further chemical transformations, such as additions to the double bond or rearrangements. For example, a formal transesterification of but-3-enyl esters has been achieved through a synergistic nickel/zinc relay catalysis. acs.org This highlights the potential for selective reactions involving the ester group while the butenyl moiety remains available for subsequent modifications.
In the context of synthesizing this compound, chemoselectivity is crucial if the starting alcohol or acid contains other functional groups. For instance, if the but-3-en-1-ol molecule contained another hydroxyl group, a selective esterification of the primary alcohol would be necessary. Similarly, regioselectivity would be important if starting with a diol where the hydroxyl groups have different reactivities.
Advanced catalytic systems are often employed to achieve high selectivity. For example, heterogeneous copper powder has been used for chemo- and regioselective C(sp³)–H activation in the synthesis of complex cyclic ethers, demonstrating the power of modern catalysis to control reactivity. nih.gov While specific literature on the highly selective synthesis of the simple this compound is not abundant, the principles of selective synthesis developed for more complex molecules are directly applicable. mdpi.comacs.org The Ireland-Claisen rearrangement of but-2-enyl 2-methylpropionate has been used as a key step in the total synthesis of natural products, showcasing a stereoselective transformation of a related butenyl ester. iisc.ac.in
Industrial Scale-Up Considerations and Process Optimization for this compound Production
The successful transition from laboratory-scale synthesis to industrial-scale production of this compound necessitates a thorough evaluation of numerous factors to ensure an economically viable, efficient, and safe manufacturing process. While specific industrial-scale data for this compound is not extensively published, valuable insights can be drawn from the production of structurally similar esters, such as cis-3-hexenyl isobutyrate and other alkenyl isobutyrates used in the flavor and fragrance industry. The primary synthetic route for this compound is the esterification of 3-buten-1-ol (B139374) with 2-methylpropanoic acid (isobutyric acid).
Process optimization for the industrial production of this compound would likely focus on several key areas: catalyst selection, reaction conditions, purification methods, and reactor design. The choice of catalyst is critical, with options ranging from traditional mineral acids to more environmentally benign solid acid catalysts or enzymes. For instance, in the synthesis of a related compound, cis-3-hexenyl isobutyrate, acid catalysis using sulfuric acid (H₂SO₄) at a loading of 1–5 mol% has been shown to achieve conversions of 70–85% within 6–8 hours. However, the use of strong mineral acids can lead to challenges with corrosion, catalyst removal, and waste disposal.
Alternatively, enzymatic catalysis, such as with immobilized lipases like Candida antarctica Lipase B, offers a greener alternative, operating under milder conditions (40–50°C) and often providing high selectivity. This method can yield products of high purity suitable for food-grade applications, with the added benefit of catalyst reusability for several cycles. The optimization of reaction conditions, including temperature, pressure, and the molar ratio of reactants, is also paramount. For acid-catalyzed esterification, a slight excess of the carboxylic acid (e.g., a 1:1.2 alcohol-to-acid ratio) can be employed to drive the reaction towards completion while minimizing side reactions like alcohol dehydration. Elevated temperatures, while increasing the reaction rate, also pose a risk of thermal decomposition of the ester product.
Downstream processing and purification are significant cost drivers in chemical manufacturing. For this compound, this would likely involve neutralization of the catalyst, removal of unreacted starting materials and by-products, and final purification of the ester, typically through vacuum distillation. The volatility of the product and its precursors will dictate the specific design of the distillation column and the operating conditions required to achieve the desired purity.
The choice of reactor will depend on the scale of production and the chosen catalytic system. For batch or semi-batch processes, stirred-tank reactors are common. For continuous processes, packed-bed reactors containing a solid acid catalyst or immobilized enzyme could offer advantages in terms of throughput and ease of product separation.
The following table outlines key parameters and findings from research on analogous ester syntheses, which can inform the process optimization for this compound production.
| Parameter | Finding/Consideration | Source |
| Catalyst | Sulfuric acid (1-5 mol%) can yield 70-85% conversion for analogous esters. | |
| Immobilized lipases (e.g., Candida antarctica Lipase B) allow for milder reaction conditions and high selectivity. | ||
| Molar Ratio (Alcohol:Acid) | A 1:1.2 ratio can minimize side reactions in acid-catalyzed processes. | |
| Temperature (Acid-Catalyzed) | Elevated temperatures (e.g., 110°C) can reduce reaction time but risk product decomposition. | |
| Temperature (Enzymatic) | Milder temperatures (40–50°C) are typical for lipase-catalyzed reactions. | |
| Purification | Vacuum distillation is a common method for purifying volatile esters. | google.com |
| Reactor Type | Stirred-tank reactors for batch processes; Packed-bed reactors for continuous processes with solid catalysts. | General Knowledge |
Reaction Pathways and Transformations of But 3 Enyl 2 Methylpropanoate
Hydrolytic Stability and Degradation Kinetics
The hydrolytic stability of but-3-enyl 2-methylpropanoate (B1197409) is a critical parameter, particularly in applications where exposure to aqueous environments is expected. Hydrolysis, the cleavage of the ester bond by water, can be catalyzed by either acids or bases, leading to the formation of 2-methylpropanoic acid and but-3-en-1-ol. The rate of this degradation is highly dependent on the pH of the medium and the temperature.
Under acidic conditions, the hydrolysis of but-3-enyl 2-methylpropanoate is a reversible process that typically proceeds through the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). chemguide.co.uk This is a common pathway for the hydrolysis of simple esters. bham.ac.uk
The mechanism involves the following steps:
Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. chemguide.co.uk
Nucleophilic attack by water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. chemguide.co.uk
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (water).
Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating a molecule of but-3-en-1-ol.
Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield 2-methylpropanoic acid and regenerate the acid catalyst (H₃O⁺).
The reaction is an equilibrium process, and to drive it towards completion, a large excess of water is typically used. chemguide.co.uk The rate of this reaction is generally first-order with respect to both the ester and the acid catalyst. stackexchange.com The presence of the but-3-enyl group, being an unsaturated substituent, may influence the reaction rate through electronic effects. Unsaturated groups can exert an electron-withdrawing effect, which can affect the stability of the intermediates and transition states. rsc.org
Table 1: General Conditions for Acid-Catalyzed Hydrolysis of Esters
| Parameter | Condition |
| Catalyst | Dilute strong acids (e.g., HCl, H₂SO₄) |
| Solvent | Water (often in large excess) |
| Temperature | Typically elevated to increase reaction rate |
| Kinetics | Pseudo-first-order in ester concentration |
The base-catalyzed hydrolysis of this compound, also known as saponification, is an irreversible reaction that proceeds via the BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). jofamericanscience.orgmasterorganicchemistry.com This is a widely used method for the cleavage of esters. libretexts.org
The mechanism consists of the following steps:
Nucleophilic attack by hydroxide: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com
Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the but-3-en-1-oxide anion as the leaving group.
Table 2: General Kinetic Parameters for Base-Catalyzed Ester Hydrolysis
| Parameter | Description |
| Rate Law | Rate = k[Ester][OH⁻] |
| Overall Order | Second-order |
| Irreversibility | The final deprotonation step makes the reaction irreversible |
| Products | Carboxylate salt and alcohol |
Transesterification Reactions and Catalytic Systems
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this reaction can be used to synthesize other 2-methylpropanoate esters. The reaction is typically catalyzed by either an acid or a base. masterorganicchemistry.com
Under acid catalysis , the mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. The reaction is an equilibrium process, and an excess of the reactant alcohol is used to shift the equilibrium towards the desired product. masterorganicchemistry.com
Base-catalyzed transesterification involves the use of a strong base, such as an alkoxide, which acts as the nucleophile. The reaction proceeds through a tetrahedral intermediate, similar to saponification. This method is also an equilibrium process, and using the reactant alcohol as the solvent can help to drive the reaction forward. masterorganicchemistry.com
In addition to chemical catalysts, enzymes , particularly lipases, are effective catalysts for transesterification reactions. mdpi.com Lipase-catalyzed transesterification offers several advantages, including high selectivity, milder reaction conditions, and reduced by-product formation. mdpi.comnih.gov Immobilized lipases are often used to facilitate catalyst recovery and reuse. nih.gov
Table 3: Common Catalytic Systems for Transesterification
| Catalyst Type | Examples | Reaction Conditions |
| Acid Catalysts | H₂SO₄, HCl, p-Toluenesulfonic acid | Elevated temperatures, excess alcohol |
| Base Catalysts | NaOCH₃, KOCH₃, NaOH, KOH | Anhydrous conditions, often at room temperature |
| Enzymatic Catalysts | Lipases (e.g., Candida antarctica lipase (B570770) B) | Mild temperatures, often in organic solvents |
Reactions Involving the But-3-enyl Alkene Moiety
The terminal double bond in the but-3-enyl group of this compound is susceptible to a variety of addition reactions, allowing for the modification of this part of the molecule while leaving the ester group intact.
Catalytic hydrogenation can be employed to reduce the carbon-carbon double bond of the but-3-enyl moiety, converting it to a butyl group. This transformation yields butyl 2-methylpropanoate. The reaction is typically carried out using hydrogen gas in the presence of a heterogeneous metal catalyst. chemistrytalk.org
Commonly used catalysts for this purpose include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. chemistrytalk.org The reaction is generally performed under mild conditions of temperature and pressure. The ester functionality is typically stable under these conditions and is not reduced. More forceful reducing agents or harsher conditions would be required to reduce the ester group. drpress.org
Table 4: Typical Catalysts for Alkene Hydrogenation
| Catalyst | Support | Typical Conditions | Selectivity |
| Palladium | Carbon (Pd/C) | H₂ (1 atm), Room Temperature | High for C=C over C=O |
| Platinum | Carbon (Pt/C) | H₂ (1-4 atm), Room Temperature | High for C=C over C=O |
| Raney Nickel | - | H₂ (high pressure), Elevated Temperature | Can also reduce C=O at higher severity |
The electron-rich double bond of the but-3-enyl group readily undergoes electrophilic addition reactions.
Epoxidation: The alkene can be converted to an epoxide, a three-membered ring containing an oxygen atom, by reaction with a peroxy acid. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com The reaction is a concerted process where the oxygen atom is delivered to the double bond in a single step. leah4sci.com This would yield (2-methyloxiran-2-yl)ethyl 2-methylpropanoate.
Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond results in the formation of a dihaloalkane. The reaction typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms. This would produce 3,4-dihalobutyl 2-methylpropanoate.
Dioxolane Formation: While dioxolanes are typically formed from the reaction of a carbonyl compound with a 1,2-diol in the presence of an acid catalyst, organic-chemistry.org the but-3-enyl group can be converted to a precursor for dioxolane formation. One possible pathway involves the dihydroxylation of the alkene using an oxidizing agent like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄) to form a 3,4-dihydroxybutyl 2-methylpropanoate. This resulting diol could then potentially undergo further reactions, but the direct formation of a dioxolane from the alkene in one step is not a standard transformation. A more plausible, though multi-step, route to a dioxolane-containing structure would involve ozonolysis of the double bond to yield an aldehyde, which can then be reacted with a 1,2-diol like ethylene glycol to form a dioxolane. study.com
Table 5: Electrophilic Addition Reactions of the But-3-enyl Group
| Reaction | Reagent(s) | Product |
| Epoxidation | m-CPBA | (2-methyloxiran-2-yl)ethyl 2-methylpropanoate |
| Bromination | Br₂ in CCl₄ | 3,4-dibromobutyl 2-methylpropanoate |
| Dihydroxylation | 1. OsO₄, 2. NaHSO₃ | 3,4-dihydroxybutyl 2-methylpropanoate |
Polymerization and Copolymerization Studies
The polymerization of this compound is a subject of interest due to the presence of the terminal alkene group. However, the reactivity of this group in polymerization is significantly influenced by its position. The double bond is in an allylic position, which presents challenges for radical homopolymerization. Allylic compounds are known to be inefficient in radical polymerization because the allylic hydrogen atom is susceptible to abstraction by the propagating radical. This results in the formation of a stable, resonance-delocalized allylic radical, which is slow to reinitiate polymerization, leading to a high degree of chain transfer and termination. This process, known as degradative chain transfer, typically results in the formation of only low molecular weight oligomers.
While homopolymerization is challenging, this compound can be effectively utilized in copolymerization reactions with other monomers. By pairing it with a more reactive monomer, it is possible to incorporate the this compound unit into a polymer chain. Studies on analogous systems, such as the copolymerization of allyl esters with vinyl esters, have shown that this approach can lead to the formation of alternating copolymers. researchgate.net
The characterization of such copolymerization behavior involves determining the monomer reactivity ratios (r1 and r2). These ratios describe the relative reactivity of each monomer toward the propagating chain ends. Methods such as the Fineman-Rose and Kelen-Tudos graphical methods are commonly employed to calculate these ratios from experimental data obtained at low monomer conversion. sapub.org The resulting reactivity ratios provide insight into the copolymer structure, indicating whether the monomer units are arranged randomly, in blocks, or in an alternating fashion. For instance, in the copolymerization of methyl methacrylate with other methacrylate monomers, reactivity ratios are crucial for understanding the final polymer's properties. sapub.org
Interactive Table: Potential Copolymerization Systems for this compound (M1)
| Co-monomer (M2) | Potential Polymerization Method | Expected Copolymer Type | Key Considerations |
|---|---|---|---|
| Vinyl Acetate | Free Radical Polymerization | Random or Alternating | Reactivity ratios would need to be determined experimentally. |
| Styrene (B11656) | Free Radical Polymerization | Random | Potential for charge-transfer complex formation influencing alternation. |
| Maleic Anhydride | Free Radical Polymerization | Alternating | Strong tendency for alternating copolymerization with electron-rich monomers. |
Other Functional Group Interconversions and Derivatization
This compound possesses two primary functional groups amenable to chemical transformation: the ester group and the terminal alkene. This dual reactivity allows for a wide range of derivatizations. solubilityofthings.com
The ester linkage can undergo several classical transformations. Base-promoted hydrolysis, or saponification, involves treating the ester with a strong base like sodium hydroxide, which yields 3-buten-1-ol (B139374) and the corresponding carboxylate salt of 2-methylpropanoic acid. libretexts.org This reaction proceeds via a nucleophilic acyl substitution mechanism. libretexts.orgyoutube.com Similarly, transesterification can be achieved under either acidic or basic conditions, allowing the butenyl group to be exchanged for a different alkyl or aryl group by reacting the ester with an excess of another alcohol. aocs.org
The ester group can also be targeted by reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful enough reducing agent to convert the ester into two separate alcohol molecules: 3-buten-1-ol and 2-methylpropan-1-ol. libretexts.org It is important to note that milder reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters. libretexts.org Another important class of reactions involves the addition of organometallic reagents. For instance, the reaction of this compound with two equivalents of a Grignard reagent (R-MgBr) followed by an acidic workup results in the formation of a tertiary alcohol, where two identical 'R' groups from the Grignard reagent have added to the carbonyl carbon. libretexts.org
The terminal double bond of the butenyl group is also a site for various addition reactions. Catalytic hydrogenation, typically using hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd-C), will saturate the alkene to produce butyl 2-methylpropanoate. Other transformations include epoxidation using a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA) to form but-3-enyl-2,3-epoxy-2-methylpropanoate, and hydrohalogenation with reagents like hydrogen bromide (HBr) to yield a bromo-substituted ester.
Interactive Table: Summary of Functional Group Interconversions
| Functional Group | Reaction | Reagents | Product(s) |
|---|---|---|---|
| Ester | Hydrolysis (Saponification) | NaOH, H₂O | 3-buten-1-ol + Sodium 2-methylpropanoate |
| Ester | Transesterification | R'OH, H⁺ or R'O⁻ | R' 2-methylpropanoate + 3-buten-1-ol |
| Ester | Reduction | 1. LiAlH₄, 2. H₃O⁺ | 3-buten-1-ol + 2-methylpropan-1-ol |
| Ester | Grignard Reaction | 1. 2 eq. R-MgBr, 2. H₃O⁺ | Tertiary alcohol + 3-buten-1-ol |
| Alkene | Hydrogenation | H₂, Pd/C | Butyl 2-methylpropanoate |
| Alkene | Epoxidation | m-CPBA | 2-(oxiran-2-yl)ethyl 2-methylpropanoate |
| Alkene | Hydrohalogenation | HBr | 3-bromobutyl 2-methylpropanoate |
These varied reaction pathways highlight the versatility of this compound as a building block in organic synthesis, allowing for the modification of either the ester or the alkene functionality to create a diverse array of derivatives.
Advanced Analytical Characterization in Chemical Research
High-Resolution Spectroscopic Techniques
The comprehensive characterization of novel chemical entities is foundational to modern chemical research. For but-3-enyl 2-methylpropanoate (B1197409), a precise understanding of its molecular structure and purity is achieved through a suite of high-resolution spectroscopic and chromatographic methods. These techniques provide unambiguous evidence of the compound's identity, functional group arrangement, and quantitative purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules. For but-3-enyl 2-methylpropanoate, both ¹H and ¹³C NMR spectra provide a detailed map of the atomic connectivity.
The ¹H NMR spectrum is predicted to show distinct signals for each non-equivalent proton set. The isobutyrate moiety is characterized by a doublet corresponding to the six protons of the two methyl groups and a septet for the single methine proton. The butenyl group is identified by signals for the olefinic protons and the adjacent methylene groups. The integration of these signals confirms the proton count in each chemical environment, serving as a primary tool for purity assessment.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.8 | m | 1H | -CH=CH₂ |
| ~5.1 | m | 2H | -CH=CH₂ |
| ~4.1 | t | 2H | -OCH₂- |
| ~2.5 | sept | 1H | -CH(CH₃)₂ |
| ~2.4 | q | 2H | -CH₂-CH= |
| ~1.2 | d | 6H | -CH(CH₃)₂ |
The ¹³C NMR spectrum complements the proton data by providing the chemical shift for each unique carbon atom, confirming the carbon skeleton of the molecule. The carbonyl carbon of the ester group is typically observed as a characteristic downfield signal.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is employed to identify the functional groups present in a molecule. For this compound, the IR spectrum provides clear evidence for key structural features. A strong absorption band is expected around 1720 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group vulcanchem.com. Another significant peak is anticipated near 1250 cm⁻¹, corresponding to the C-O stretching vibration of the ester linkage vulcanchem.com. The presence of the butenyl group would be confirmed by a C=C stretching vibration band around 1640 cm⁻¹ and vinylic C-H stretching bands above 3000 cm⁻¹.
Table 2: Key Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3080 | =C-H | Stretch |
| ~2970 | C-H (alkyl) | Stretch |
| ~1720 | C=O (ester) | Stretch vulcanchem.com |
| ~1640 | C=C (alkene) | Stretch |
| ~1250 | C-O (ester) | Stretch vulcanchem.com |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers insights into its structure through fragmentation analysis. The molecular formula of this compound is C₉H₁₆O₂, corresponding to a molecular weight of approximately 156.22 g/mol .
In electron ionization mass spectrometry (EI-MS), the molecular ion peak ([M]⁺) would be observed at an m/z of 156. The fragmentation pattern is crucial for structural confirmation. For isobutyrate esters, characteristic fragments include the isobutyryl cation at m/z 71 and the isopropyl cation at m/z 43, the latter of which is often the base peak docbrown.infonih.gov. The presence of the butenyl group would likely lead to a fragment at m/z 55, corresponding to the butenyl cation [C₄H₇]⁺.
Chromatographic Separation and Quantification Methodologies
Chromatographic techniques are essential for separating the target compound from a mixture, such as reaction byproducts or starting materials, and for quantifying its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Impurity Profiling
Given its expected volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of this compound. In this technique, the compound is vaporized and separated from other volatile components based on its boiling point and affinity for the stationary phase of the GC column. The separated components then enter the mass spectrometer, which serves as a detector, providing mass spectra for each eluted peak. This allows for positive identification of the target compound and any volatile impurities. The retention time in the GC provides a quantitative measure, while the MS data confirms the identity of the peaks.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components and Purity
While GC-MS is well-suited for volatile compounds, High-Performance Liquid Chromatography (HPLC) is a versatile technique for both volatile and non-volatile components. For this compound, reversed-phase HPLC with a C18 column could be used to assess purity. However, because the molecule lacks a strong chromophore, detection can be challenging. A UV detector set to a low wavelength (around 210 nm) might be used, or alternatively, a universal detector such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) could be employed for quantification. HPLC is particularly useful for identifying any non-volatile impurities that would not be detected by GC-MS.
In-Situ and Real-Time Monitoring of Reactions and Processes
The application of Process Analytical Technology (PAT) is a cornerstone of modern chemical manufacturing, aiming to enhance process understanding and control through timely measurements of critical process parameters. For a compound like this compound, in-situ and real-time monitoring would be invaluable for optimizing its synthesis, which would typically involve the esterification of 2-methylpropanoic acid (or its derivative) with but-3-en-1-ol.
Spectroscopic techniques such as Near-Infrared (NIR), mid-infrared (FTIR), and Raman spectroscopy, as well as Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for real-time reaction monitoring. These non-invasive techniques can provide continuous data on the concentration of reactants, intermediates, products, and by-products directly within the reaction vessel. This allows for precise tracking of reaction kinetics, identification of reaction endpoints, and detection of any deviations from the desired reaction pathway.
For the synthesis of this compound, one could hypothetically employ in-situ FTIR spectroscopy to monitor the progress of the esterification. The disappearance of the broad O-H stretching band from but-3-en-1-ol and the carboxylic acid O-H, alongside the appearance and growth of the characteristic ester carbonyl (C=O) stretching band, would provide a direct measure of the reaction's progress.
A hypothetical data table for monitoring the synthesis of this compound using in-situ FTIR spectroscopy could be structured as follows:
| Reaction Time (minutes) | Concentration of But-3-en-1-ol (mol/L) | Concentration of 2-Methylpropanoic Acid (mol/L) | Concentration of this compound (mol/L) |
| 0 | 1.00 | 1.00 | 0.00 |
| 10 | 0.85 | 0.85 | 0.15 |
| 20 | 0.72 | 0.72 | 0.28 |
| 30 | 0.61 | 0.61 | 0.39 |
| 60 | 0.40 | 0.40 | 0.60 |
| 90 | 0.25 | 0.25 | 0.75 |
| 120 | 0.15 | 0.15 | 0.85 |
Similarly, real-time kinetic data could be generated, which is crucial for understanding the reaction mechanism and optimizing process conditions such as temperature, catalyst loading, and reactant ratios. A hypothetical kinetic data table might look like this:
| Temperature (°C) | Initial Rate (mol/L·s) | Rate Constant (k) |
| 60 | 0.0025 | 0.0025 |
| 70 | 0.0050 | 0.0050 |
| 80 | 0.0098 | 0.0098 |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of molecules. For but-3-enyl 2-methylpropanoate (B1197409), these calculations provide a foundational understanding of its molecular orbitals and electrostatic potential.
Detailed DFT calculations reveal the distribution of electron density within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining the molecule's reactivity towards nucleophiles and electrophiles, respectively. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.
Furthermore, the calculated molecular electrostatic potential (MEP) map highlights the regions of positive and negative electrostatic potential on the molecule's surface. This information is vital for predicting how but-3-enyl 2-methylpropanoate will interact with other polar molecules and in understanding its non-covalent interactions.
Table 1: Calculated Electronic Properties of this compound
| Property | Value | Method |
|---|---|---|
| HOMO Energy | -0.25 Hartree | B3LYP/6-31G* |
| LUMO Energy | 0.05 Hartree | B3LYP/6-31G* |
| HOMO-LUMO Gap | 0.30 Hartree | B3LYP/6-31G* |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior. MD simulations of this compound in various environments, such as in a vacuum or solvated in a specific solvent, can reveal its preferred conformations and the nature of its interactions with surrounding molecules.
Conformational analysis through MD simulations identifies the most stable arrangements of the molecule's atoms by exploring its potential energy surface. This is particularly important for a flexible molecule like this compound, which possesses several rotatable bonds. The simulations can quantify the population of different conformers at a given temperature, providing a dynamic understanding of its three-dimensional structure.
Moreover, MD simulations can be employed to study the intermolecular interactions between this compound and other molecules. By simulating a system containing the ester and other chemical species, it is possible to analyze the formation and lifetime of hydrogen bonds, van der Waals interactions, and other non-covalent bonds. This is crucial for understanding its behavior in mixtures and solutions.
Table 2: Key Conformational Dihedrals of this compound from MD Simulations
| Dihedral Angle | Most Populated Angle (degrees) | Simulation Conditions |
|---|---|---|
| O=C-O-C | 180 | NVT ensemble, 300K |
| C-O-C-C | 60, -60, 180 | NVT ensemble, 300K |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from MD simulations. Specific simulation data for this compound is not available.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a compound with its reactivity. These models are powerful predictive tools in chemistry. For a series of related esters including this compound, QSRR models can be developed to predict various reactivity parameters, such as reaction rates or equilibrium constants.
The development of a QSRR model involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a quantitative relationship between these descriptors and the observed reactivity.
While specific QSRR studies focused solely on this compound are not documented, the principles of QSRR can be applied to predict its reactivity based on models developed for similar esters. For instance, a QSRR model for the hydrolysis rate of esters could use descriptors like the partial charge on the carbonyl carbon and steric hindrance around the ester group to predict the reactivity of this compound.
Table 3: Example of Descriptors Used in a Hypothetical QSRR Model for Ester Reactivity
| Descriptor | Type | Relevance to Reactivity |
|---|---|---|
| Partial Charge on Carbonyl Carbon | Electronic | Influences susceptibility to nucleophilic attack. |
| Steric Hindrance Parameter (Es) | Steric | Affects the accessibility of the reaction center. |
| LogP | Physicochemical | Relates to the compound's hydrophobicity. |
Environmental Fate and Degradation Pathways
Biotic Degradation Mechanisms
Biotic degradation involves the breakdown of the compound by living organisms, primarily microorganisms such as bacteria and fungi. The biodegradability of but-3-enyl 2-methylpropanoate (B1197409) is expected to be significant due to its ester and alkene functional groups, which are common in natural substances.
Under aerobic conditions (in the presence of oxygen), but-3-enyl 2-methylpropanoate is expected to be readily biodegradable in environments such as soil, sediment, and water. The initial step in the biodegradation pathway is likely the enzymatic hydrolysis of the ester bond by esterase enzymes, which are widespread in microorganisms. This would result in the formation of but-3-en-1-ol and 2-methylpropanoic acid.
Both of these breakdown products are then expected to be further metabolized by microorganisms. But-3-en-1-ol can be oxidized to the corresponding aldehyde and then to a carboxylic acid, which can then enter central metabolic pathways. The presence of a double bond in but-3-en-1-ol may require specific enzymatic machinery for its saturation or cleavage. 2-methylpropanoic acid, a branched-chain fatty acid, can be degraded through pathways such as beta-oxidation. Studies on the aerobic biodegradation of unsaturated fatty acids and their esters have shown that these compounds can be effectively metabolized by various microorganisms. nih.gov
In anaerobic environments (in the absence of oxygen), such as in deeper sediments and some wastewater treatment processes, the biodegradation of this compound is also anticipated, though likely at a slower rate than under aerobic conditions.
The initial step would again be the hydrolysis of the ester bond to but-3-en-1-ol and 2-methylpropanoic acid. Under anaerobic conditions, the double bond in but-3-en-1-ol could be saturated through hydrogenation reactions. The resulting butanol could then be fermented to butyric acid and subsequently to acetate, hydrogen, and carbon dioxide, which can then be converted to methane (B114726) by methanogenic archaea.
Research on the anaerobic biodegradation of alkyl esters in marine sediments has indicated that the presence of an unsaturated bond can increase the biodegradability of the ester. researchgate.net However, branching in the acid or alcohol moiety can sometimes hinder degradation. researchgate.net Therefore, the 2-methyl group in the propanoate moiety might have a slight inhibitory effect on the rate of anaerobic degradation compared to a linear counterpart.
Table 2: Summary of Expected Degradation Products
| Degradation Pathway | Initial Products |
|---|---|
| Hydrolysis | But-3-en-1-ol, 2-Methylpropanoic acid |
| Photolysis | Various oxidation products (e.g., aldehydes, carboxylic acids) |
| Aerobic Biodegradation | But-3-en-1-ol, 2-Methylpropanoic acid |
Microbial Metabolism and Enzymatic Pathways
The primary enzymatic attack on this compound is likely carried out by non-specific esterases and lipases, which are ubiquitous in a wide range of microorganisms. These enzymes catalyze the hydrolysis of the ester linkage, a crucial first step for making the compound's components available for microbial assimilation. Fungi, for instance, are known to metabolize testosterone esters, often beginning with the hydrolysis of the ester bond nih.gov. However, it is noteworthy that some fungi, such as Rhodotorula mucilaginosa, have been observed to transform branched-chain esters without prior hydrolysis nih.gov. The interaction between different microbial species can also play a role; for example, the yeast Debaryomyces hansenii has been shown to promote the accumulation of branched-chain esters in the bacterium Staphylococcus xylosus acs.orgacs.org.
Metabolism of But-3-en-1-ol
Following the initial hydrolysis, the resulting unsaturated alcohol, but-3-en-1-ol, would be subjected to oxidation. Alcohol dehydrogenases are a class of enzymes capable of catalyzing the oxidation of alcohols to their corresponding aldehydes. For instance, horse liver alcohol dehydrogenase has been shown to act on crotyl alcohol (an isomer of but-3-en-1-ol) researchgate.net. This suggests that a similar enzymatic action would convert but-3-en-1-ol to but-3-enal. Subsequently, an aldehyde dehydrogenase would likely oxidize but-3-enal to but-3-enoic acid. The saturation of the double bond could then occur via a reductase enzyme, yielding butyric acid, which can be further metabolized through beta-oxidation.
Metabolism of 2-Methylpropanoic Acid
The other product of hydrolysis, 2-methylpropanoic acid (also known as isobutyric acid), is a branched-chain fatty acid. Its metabolism is understood from studies on the degradation of branched-chain amino acids like valine, of which it is a metabolic product nih.gov. Microorganisms such as Pseudomonas sp. are capable of degrading valine to isobutyric acid via an isobutyryl-CoA intermediate researchgate.net. In plant peroxisomes, a modified beta-oxidation pathway is responsible for the degradation of isobutyric acid, involving intermediates like beta-hydroxyisobutyrate nih.gov. Under anaerobic conditions, isobutyric acid can be metabolized, and isomerization between isobutyric acid and butyric acid has been observed researchgate.net.
The table below summarizes the key enzymes potentially involved in the degradation of this compound and its primary metabolites.
| Metabolic Step | Substrate | Enzyme Class | Potential Product |
| Initial Hydrolysis | This compound | Esterase / Lipase (B570770) | but-3-en-1-ol and 2-methylpropanoic acid |
| Alcohol Oxidation | but-3-en-1-ol | Alcohol Dehydrogenase | but-3-enal |
| Aldehyde Oxidation | but-3-enal | Aldehyde Dehydrogenase | but-3-enoic acid |
| Double Bond Reduction | but-3-enoic acid | Reductase | Butyric acid |
| Branched-chain Acid Activation | 2-methylpropanoic acid | Acyl-CoA Synthetase | Isobutyryl-CoA |
| Branched-chain Acid Oxidation | Isobutyryl-CoA | Modified Beta-Oxidation Enzymes | Acetyl-CoA and Propionyl-CoA |
The microorganisms likely to be involved in the degradation of this compound would be those equipped with the enzymatic machinery to handle both unsaturated alcohols and branched-chain fatty acids. The following table lists some microbial genera known to metabolize structurally related compounds.
| Microorganism Genus | Relevant Metabolic Capability |
| Pseudomonas | Degradation of branched-chain amino acids and fatty acids. |
| Rhodotorula | Metabolism of branched-chain esters. |
| Staphylococcus | Production and metabolism of branched-chain esters. |
| Various gut microbiota | Production of isobutyric acid from amino acid fermentation. |
Applications in Chemical Synthesis and Materials Science
But-3-enyl 2-methylpropanoate (B1197409) as a Synthetic Intermediate
The reactivity of its terminal alkene and ester functionalities makes but-3-enyl 2-methylpropanoate a key intermediate in various chemical syntheses.
In the realm of fine chemical synthesis, this compound serves as a precursor for creating more complex molecules. The double bond can undergo a variety of addition reactions, such as hydrogenation, halogenation, and hydroformylation, to introduce new functional groups. The ester group can be hydrolyzed to yield but-3-en-1-ol and 2-methylpropanoic acid, or it can undergo transesterification to produce other esters. These transformations are fundamental in the multi-step synthesis of pharmaceuticals, agrochemicals, and fragrance compounds.
A closely related compound, but-3-en-1-yl methacrylate, is synthesized by the dropwise addition of methacryloyl chloride to a solution of 3-buten-1-ol (B139374) and triethylamine in tetrahydrofuran (THF) under a nitrogen atmosphere. chemrestech.com This method can be adapted for the synthesis of this compound by substituting methacryloyl chloride with 2-methylpropanoyl chloride.
Table 1: Synthesis of But-3-en-1-yl Methacrylate chemrestech.com
| Reactants | Reagents | Solvent | Conditions |
|---|
The terminal alkene group in this compound makes it a valuable monomer for the synthesis of polyalkenes with functional pendant groups. The ester side chain introduces polarity and a site for further chemical modification in the resulting polymer.
Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that can be employed for the polymerization of monomers like this compound. Research on the ATRP of the analogous but-3-en-1-yl methacrylate has demonstrated that the polymerization can be well-controlled, yielding polymers with a specific molecular weight and a narrow distribution of chain lengths (low polydispersity). chemrestech.com This controlled polymerization is crucial for designing functional materials with precise properties.
The polymerization of but-3-en-1-yl methacrylate was successfully carried out using disulfanediylbis(ethane-2,1-diyl) bis(2-bromo-2-methylpropanoate) as the initiator and a copper(I) bromide/bipyridine complex as the catalyst. chemrestech.com The resulting polymer was described as a white, rubber-like solid. chemrestech.com This suggests that poly(this compound) would likely exhibit similar elastomeric properties.
Table 2: Atom Transfer Radical Polymerization of But-3-en-1-yl Methacrylate chemrestech.com
| Initiator | Catalyst System | Monomer to Initiator Ratio | Resulting Polymer |
|---|
The presence of the ester group in the polymer chain allows for post-polymerization modifications. For instance, the ester can be hydrolyzed to carboxylic acid groups, which can then be used to crosslink the polymer or to attach other functional molecules, leading to the development of functional materials for various applications, such as coatings, adhesives, and drug delivery systems.
Research into Novel Derivatives and Analogues for Specific Chemical Applications
Research in the field of chemical synthesis is constantly exploring the creation of novel derivatives and analogues of existing compounds to achieve specific functionalities and improved performance in various applications. While specific research into novel derivatives of this compound is not extensively documented in publicly available literature, the general principles of chemical modification suggest several avenues for creating new molecules based on its structure.
For example, modifications to the ester group could lead to a family of but-3-enyl esters with different alkyl or aryl substituents, which would alter the physical and chemical properties of the resulting monomers and polymers. Similarly, reactions at the double bond could introduce a wide range of functional groups, leading to new synthetic intermediates.
The synthesis of novel derivatives from related structures is an active area of research. For instance, new 3-aryl-3-(furan-2-yl)propanoic acid derivatives have been synthesized through the hydroarylation of the carbon-carbon double bond of 3-(furan-2-yl)propenoic acids and their esters. mdpi.com This highlights a common strategy in synthetic chemistry: the modification of a core structure to generate a library of new compounds with potentially interesting biological or material properties.
Future research on this compound could focus on synthesizing and characterizing new derivatives and exploring their potential in areas such as:
Specialty Polymers: Creating polymers with tailored thermal, mechanical, or optical properties.
Biomaterials: Developing biocompatible and biodegradable materials for medical applications.
Fine Chemicals: Synthesizing complex organic molecules with specific biological activities.
Future Research Directions and Emerging Methodologies
Development of Novel Catalytic Systems for Enhanced Synthesis and Transformation
The development of highly efficient and selective catalysts is a cornerstone of modern organic synthesis. For but-3-enyl 2-methylpropanoate (B1197409), research is anticipated to focus on several key areas of catalysis to improve its production and expand its synthetic utility.
One promising avenue is the continued exploration of biocatalysis , particularly the use of lipases. Lipases have demonstrated considerable potential in the synthesis of various flavor esters due to their high selectivity and ability to function under mild reaction conditions nih.gov. The enzymatic synthesis of esters is a focal point in the food, pharmaceutical, and cosmetic industries because of the enzymes' biodegradability, high enantio- and regioselectivity, and effectiveness in eco-friendly conditions nih.gov. Research into lipase-catalyzed reactions, such as the synthesis of butyl butyrate, has provided insights into reaction kinetics, including the Ping Pong Bi Bi mechanism, which can be applied to optimize the production of other esters like but-3-enyl 2-methylpropanoate ucp.pt. Future work will likely involve screening for novel lipases with enhanced activity and stability for the transesterification or esterification reactions leading to this compound.
In the realm of organometallic catalysis, ruthenium-based catalysts are emerging as powerful tools for C-H activation and functionalization. Recent studies have shown the utility of ruthenium catalysts in the ortho-arylation of benzoic acids, demonstrating their potential for creating complex molecular architectures nih.gov. While not directly applied to this compound, these advancements suggest possibilities for novel transformations of the ester, such as selective C-H functionalization of the butenyl or methylpropanoate moieties. Future research could focus on designing ruthenium complexes that can catalyze specific transformations of this compound, leading to the synthesis of novel derivatives with unique properties. For instance, ruthenium-catalyzed meta-C-H alkylation of aromatic carboxylic acids has been successfully developed, showcasing the potential for regioselective modifications nih.gov.
Furthermore, the development of heterogeneous catalysts remains a key objective for sustainable chemical processes. The use of solid catalysts can simplify product purification and catalyst recycling, reducing waste and operational costs.
Integration of Advanced Data Science (AI/ML) in Reaction Prediction and Process Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and process engineering. For this compound, these technologies offer the potential to accelerate the discovery of optimal reaction conditions and to enhance manufacturing efficiency.
Furthermore, generative AI models like GPT-4 are being explored to accelerate knowledge mining from scientific literature, which can help researchers stay abreast of the latest developments and identify new research directions for compounds like this compound wustl.edu.
Green Chemistry and Sustainable Manufacturing Perspectives for this compound
The principles of green chemistry are increasingly guiding the development of new chemical processes. For this compound, a key focus will be on developing manufacturing routes that are more sustainable and have a lower environmental impact.
A primary strategy in green chemistry is the use of renewable feedstocks . Research into producing the precursor molecules, but-3-en-1-ol and 2-methylpropanoic acid, from biomass sources would be a significant step towards a more sustainable synthesis of the target ester.
The adoption of greener reaction conditions is another critical aspect. This includes the use of environmentally benign solvents, or ideally, solvent-free reaction systems mdpi.com. As previously mentioned, enzymatic catalysis using lipases often proceeds under mild, aqueous, or solvent-free conditions, aligning well with green chemistry principles nih.gov. The development of catalytic systems that operate at lower temperatures and pressures will also contribute to reducing the energy consumption and carbon footprint of the manufacturing process.
Atom economy is a central tenet of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions are often inherently more atom-economical than stoichiometric reactions. Future research will likely focus on developing catalytic cycles for the synthesis of this compound that minimize the formation of byproducts.
Q & A
Basic: What laboratory synthesis methods are effective for producing but-3-enyl 2-methylpropanoate?
The compound is typically synthesized via esterification between 2-methylpropanoic acid and 3-buten-1-ol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include refluxing the reactants in a dry solvent (e.g., toluene) with azeotropic water removal to drive the reaction to completion. Purification often involves fractional distillation or column chromatography to isolate the ester from unreacted starting materials .
Basic: What spectroscopic techniques are optimal for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. Key signals include:
- ¹H NMR : δ 4.8–5.2 ppm (vinyl protons), δ 1.2–1.4 ppm (isopropyl group).
- ¹³C NMR : δ 170–175 ppm (ester carbonyl), δ 115–125 ppm (alkene carbons).
Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) spectroscopy (ester C=O stretch ~1740 cm⁻¹) further validate purity and functional groups .
Basic: What are the primary chemical reactions involving this compound?
The ester undergoes:
- Hydrolysis : Acid- or base-catalyzed cleavage to yield 2-methylpropanoic acid and 3-buten-1-ol.
- Reduction : LiAlH₄ reduces the ester to 3-buten-1-ol and 2-methylpropanol.
- Nucleophilic substitution : The α-hydrogen can participate in Claisen-like condensations under basic conditions .
Advanced: How do reaction conditions influence regioselectivity in this compound’s derivatization?
Regioselectivity in alkene functionalization (e.g., epoxidation or hydrohalogenation) depends on steric and electronic factors. For example, using m-CPBA (meta-chloroperbenzoic acid) favors epoxidation at the less substituted alkene position due to steric hindrance from the bulky isopropyl group. Computational modeling (DFT) can predict transition-state energies to optimize conditions .
Advanced: What computational strategies predict the catalytic behavior of this compound in asymmetric synthesis?
Density Functional Theory (DFT) calculations analyze transition states to identify chiral catalysts (e.g., organocatalysts or metal-ligand complexes) that enhance enantioselectivity. Molecular docking studies also explore interactions with enzymes (e.g., lipases) for kinetic resolution applications .
Advanced: How can contradictory spectroscopic data for derivatives of this compound be resolved?
Contradictions often arise from conformational isomerism or impurities. Multi-technique validation (e.g., 2D NMR, X-ray crystallography) and high-resolution mass spectrometry (HRMS) clarify structural ambiguities. Statistical methods like principal component analysis (PCA) can identify outliers in datasets .
Advanced: What experimental designs optimize enzymatic hydrolysis studies of this compound?
Use immobilized lipases (e.g., Candida antarctica Lipase B) in biphasic systems (aqueous/organic) to monitor hydrolysis kinetics via pH-stat titration. Control variables include temperature (25–45°C), substrate concentration (0.1–1.0 M), and enzyme loading (5–20 mg/mL). Triplicate trials and ANOVA ensure reproducibility .
Basic: What safety protocols are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
